Product packaging for 2-(3,5-Dimethylisoxazol-4-yl)acetaldehyde(Cat. No.:)

2-(3,5-Dimethylisoxazol-4-yl)acetaldehyde

Cat. No.: B12869599
M. Wt: 139.15 g/mol
InChI Key: MHZZGUJXNUCLSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(3,5-Dimethylisoxazol-4-yl)acetaldehyde (CAS 117504-29-7) is a versatile chemical building block with a molecular formula of C7H9NO2 and a molecular weight of 139.15 g/mol . Its structure features a reactive aldehyde group attached to the 4-position of a 3,5-dimethylisoxazole ring, a privileged scaffold in medicinal chemistry. This compound serves as a valuable precursor in organic synthesis and drug discovery efforts, enabling the exploration of structure-activity relationships. The aldehyde functional group is particularly useful for forming carbon-nitrogen bonds via reductive amination, for instance, to create complex molecules like 2-(3,5-dimethylisoxazol-4-yl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide . Furthermore, research into related compounds highlights the potential of the 3,5-dimethylisoxazole motif in developing covalent inhibitors for aldehyde dehydrogenase (ALDH) enzymes . Given that acetaldehyde is a known neurotoxin that can induce mitochondrial fragmentation and dysfunction , this reagent also provides a useful tool for researchers modeling related metabolic pathways or investigating aldehyde-mediated toxicity. This product is strictly For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO2 B12869599 2-(3,5-Dimethylisoxazol-4-yl)acetaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)acetaldehyde

InChI

InChI=1S/C7H9NO2/c1-5-7(3-4-9)6(2)10-8-5/h4H,3H2,1-2H3

InChI Key

MHZZGUJXNUCLSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC=O

Origin of Product

United States

Synthetic Methodologies for 2 3,5 Dimethylisoxazol 4 Yl Acetaldehyde and Its Precursors

Strategies for the Construction of the 3,5-Dimethylisoxazole (B1293586) Core

The 3,5-dimethylisoxazole scaffold is a common structural motif in medicinal chemistry, valued as an effective mimic for acetylated lysine (B10760008) (KAc) in epigenetic targets like bromodomains. acs.orgfrontiersin.org Its synthesis is well-established and can be achieved with high efficiency.

The most fundamental and widely used method for constructing the 3,5-dimethylisoxazole ring involves the condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine (B1172632). core.ac.ukyoutube.com For the synthesis of 3,5-dimethylisoxazole specifically, the reactants are 2,4-pentanedione (also known as acetylacetone) and hydroxylamine hydrochloride. chemicalbook.comvaia.com

The mechanism proceeds through two key steps:

Oxime Formation : The nucleophilic amine group of hydroxylamine attacks one of the carbonyl carbons of 2,4-pentanedione, forming an oxime intermediate. vaia.com

Cyclization and Dehydration : The hydroxyl group of the oxime then attacks the second carbonyl group, leading to a cyclic intermediate which subsequently undergoes dehydration to form the stable, aromatic isoxazole (B147169) ring. youtube.comvaia.com

In a notable advancement demonstrating green chemistry principles, this reaction has been successfully performed under ultrasound irradiation in aqueous media at room temperature, eliminating the need for catalysts or acids and significantly reducing reaction time to as little as 10 minutes. mdpi.com

Beyond the direct synthesis from 2,4-pentanedione, a variety of methods exist for creating substituted isoxazole derivatives, which can serve as precursors. nih.gov Modern synthetic strategies often employ one-pot, multi-component reactions to build complexity efficiently. mdpi.commdpi.com

One such approach is the copper(I)-catalyzed cycloaddition reaction where nitrile oxides, generated in situ from aldehydes and hydroxylamine, react with terminal alkynes. mdpi.com This method allows for the assembly of diverse 3,5-disubstituted isoxazoles from readily available starting materials. mdpi.com Another versatile method involves the cyclization of β-enamino ketones with hydroxylamine hydrochloride, which can be catalyzed by montmorillonite (B579905) K-10 clay under ultrasound irradiation. mdpi.com These routes offer flexibility in introducing various substituents onto the isoxazole core.

Approaches for Introducing the Acetaldehyde (B116499) Moiety at the Isoxazole 4-Position

Once the 3,5-dimethylisoxazole core is obtained, the next critical phase is the introduction of a two-carbon aldehyde chain at the C4 position. This can be accomplished through either direct functionalization of the ring or, more commonly, through indirect routes involving the transformation of a pre-installed functional group.

Direct C-H functionalization of the isoxazole ring is a powerful tool, though its application to install an acetaldehyde group is not straightforward. nih.gov The C4 position of 3,5-dimethylisoxazole is susceptible to electrophilic substitution due to the electron-donating nature of the two methyl groups, which increases the electron density on the ring. nih.gov

A prominent example of direct C4 functionalization is sulfochlorination . Reacting 3,5-dimethylisoxazole with chlorosulfonic acid, often in the presence of thionyl chloride, yields 3,5-dimethylisoxazole-4-sulfochloride with high efficiency. nih.govgoogle.com This sulfonyl chloride is a versatile intermediate, although its direct conversion to the target acetaldehyde is not reported. Other direct functionalizations of the C4 position of substituted isoxazoles include palladium-catalyzed arylations and fluorinations, highlighting the reactivity of this site. nih.govresearchgate.net

Indirect routes are generally more practical for installing the acetaldehyde moiety. These methods involve a C4-functionalized precursor that is chemically transformed into the desired aldehyde. A common and effective strategy in organic synthesis to handle sensitive aldehydes is to use a protected equivalent, such as an acetal (B89532). researchgate.netmdpi.com

A plausible synthetic pathway for 2-(3,5-Dimethylisoxazol-4-yl)acetaldehyde would involve:

Alkylation with a Protected Acetaldehyde : A suitable 4-substituted 3,5-dimethylisoxazole (e.g., 3,5-dimethyl-4-haloisoxazole) could be alkylated with a protected acetaldehyde synthon, such as 2-bromo-1,1-diethoxyethane. researchgate.net

Acetal Deprotection : The resulting 4-((2,2-diethoxyethyl)thio)-3,5-dimethylisoxazole intermediate would then be subjected to acidic hydrolysis to deprotect the acetal and reveal the aldehyde functional group. mdpi.com Formic acid has proven to be an effective reagent for this type of deprotection. mdpi.com

This protection-deprotection strategy circumvents issues related to the instability of the aldehyde during the alkylation step. researchgate.net The aldehyde itself is often used as a common precursor for the synthesis of more complex molecules, such as potent bromodomain inhibitors. acs.orgfrontiersin.org

Comparative Analysis of Synthetic Efficiency and Yields

The construction of the 3,5-dimethylisoxazole core is highly efficient. The classic cyclization of 2,4-pentanedione and hydroxylamine is a robust, high-yielding reaction. The use of ultrasound irradiation further improves its profile by reducing time and eliminating catalysts, making it an exemplary green synthesis. mdpi.com Similarly, the direct sulfochlorination to form the 4-sulfonyl chloride precursor can achieve yields of up to 90%. google.com

Below is a comparative table of synthetic approaches.

Synthetic Step Method Key Reagents Typical Conditions Advantages Disadvantages Yield
Core Synthesis Cyclization2,4-Pentanedione, HydroxylamineUltrasound, Water, RT mdpi.comHigh yield, Fast, GreenLimited to symmetrical diketonesExcellent mdpi.com
Core Synthesis Multi-componentAldehydes, Hydroxylamine, AlkynesCu(I) catalyst mdpi.comHigh versatilityRequires catalyst, More complex setupGood to Excellent mdpi.com
C4-Functionalization Direct SulfochlorinationChlorosulfonic acid, Thionyl chloride80-110°C google.comDirect, High yieldHarsh reagentsHigh (~90%) google.com
Side-Chain Introduction Indirect (Acetal Route)Halogenated acetal, AcidAlkylation followed by hydrolysis researchgate.netmdpi.comProtects sensitive aldehydeMulti-step, Lower overall yieldModerate to Good

Stereochemical Control in the Synthesis of Chiral Derivatives

The introduction of chirality into molecules containing the this compound framework is most effectively achieved through asymmetric synthesis. This approach establishes one or more stereocenters with a high degree of stereoselectivity, leading to the desired enantiomer or diastereomer. A prominent and well-established strategy for achieving this is the use of chiral auxiliaries.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to guide the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. This methodology has been widely applied in asymmetric alkylations and aldol (B89426) reactions, which are key transformations for building the carbon skeleton of chiral aldehydes and their derivatives.

A particularly successful class of chiral auxiliaries are the oxazolidinones, such as (S)-4-benzyl-2-oxazolidinone. medchemexpress.comsigmaaldrich.compharmaffiliates.comnih.gov These auxiliaries can be acylated to form an N-acyloxazolidinone. Deprotonation of the α-carbon of the acyl group with a strong base generates a rigid, chelated enolate. The bulky substituent on the chiral auxiliary (e.g., the benzyl (B1604629) group) effectively shields one face of the enolate, directing an incoming electrophile to the opposite face with high diastereoselectivity.

In the context of synthesizing chiral derivatives of this compound, a plausible and scientifically sound approach involves the asymmetric alkylation of an N-acyloxazolidinone with a suitable electrophile containing the 3,5-dimethylisoxazole moiety. A key precursor for this purpose is 4-chloromethyl-3,5-dimethylisoxazole.

The general synthetic sequence would commence with the acylation of a chiral oxazolidinone, for instance, (S)-4-benzyl-2-oxazolidinone, to introduce a suitable acyl group. This is followed by deprotonation to form the chiral enolate. The subsequent alkylation with 4-chloromethyl-3,5-dimethylisoxazole would then proceed with high diastereoselectivity, dictated by the chiral auxiliary. The newly formed stereocenter is thus established with a predictable configuration.

The final step in this sequence involves the reductive cleavage of the chiral auxiliary from the alkylated product. This is typically achieved using a reducing agent such as lithium borohydride (B1222165) or diisobutylaluminium hydride (DIBAL-H), which can directly furnish the desired chiral aldehyde or the corresponding chiral alcohol, 2-(3,5-dimethylisoxazol-4-yl)ethanol, which can then be oxidized to the target aldehyde. nih.gov The choice of reducing agent and reaction conditions is critical to ensure that the chiral auxiliary is cleaved without racemization of the newly created stereocenter.

The table below outlines the key steps and reagents in a proposed stereoselective synthesis of a chiral precursor to this compound using an oxazolidinone chiral auxiliary.

StepReactionReagents and ConditionsProduct
1Acylation(S)-4-benzyl-2-oxazolidinone, Acyl Chloride, Base (e.g., Triethylamine)N-acyloxazolidinone
2Enolate FormationN-acyloxazolidinone, Strong Base (e.g., LDA or NaHMDS), Anhydrous Solvent (e.g., THF), Low Temperature (-78 °C)Chiral Enolate
3Asymmetric AlkylationChiral Enolate, 4-chloromethyl-3,5-dimethylisoxazole, Anhydrous Solvent (e.g., THF), Low TemperatureDiastereomerically enriched alkylated product
4Reductive CleavageAlkylated product, Reducing Agent (e.g., DIBAL-H or LiBH4), SolventChiral this compound or corresponding alcohol

This methodology provides a robust and predictable pathway to access enantiomerically enriched derivatives of this compound, which are valuable building blocks for further synthetic elaboration and biological evaluation. The ability to control the absolute stereochemistry at a specific carbon atom is a testament to the power of modern asymmetric synthesis techniques.

Reaction Chemistry and Transformational Pathways of 2 3,5 Dimethylisoxazol 4 Yl Acetaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group is a key site of reactivity, participating in a variety of nucleophilic additions, condensations, and redox reactions.

Nucleophilic Addition Reactions

The electrophilic carbon of the aldehyde group is susceptible to attack by nucleophiles. While specific studies on 2-(3,5-dimethylisoxazol-4-yl)acetaldehyde are not extensively detailed in the provided results, the general reactivity of aldehydes suggests it will readily undergo additions. For instance, organometallic reagents like Grignard reagents or organolithium compounds would be expected to add to the carbonyl, forming a secondary alcohol upon workup. Similarly, the addition of cyanide would lead to the corresponding cyanohydrin.

Condensation and Cyclocondensation Reactions

Aldehydes are well-known to participate in condensation reactions. For example, the title compound could undergo aldol-type condensations. More complex multicomponent reactions have been reported for related isoxazole (B147169) derivatives. For instance, 3,5-dimethyl-4-nitroisoxazole (B73060) has been utilized in vinylogous Henry reactions with isatin (B1672199) under catalyst-free conditions in water to produce 3-substituted-3-hydroxy isoxazole-oxindole hybrids in high yields. researchgate.net This suggests that the aldehyde of this compound could similarly react with activated methylene (B1212753) compounds.

Furthermore, cyclocondensation reactions are a hallmark of isoxazole chemistry. For example, the synthesis of 3-methyl-4-(arylmethylene)isoxazol-5(4H)-ones has been achieved through a vitamin B1-catalyzed cyclocondensation of hydroxylamine (B1172632) hydrochloride, an aromatic aldehyde, and ethyl acetoacetate (B1235776) under ultrasound irradiation. mdpi.com This highlights the potential for the aldehyde group in this compound to participate in the formation of new heterocyclic rings.

Oxidation and Reduction Pathways

The aldehyde functional group is readily oxidized to a carboxylic acid or reduced to a primary alcohol. Standard oxidizing agents such as potassium permanganate (B83412) or Jones reagent would be expected to convert this compound to 2-(3,5-dimethylisoxazol-4-yl)acetic acid. Conversely, reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride would yield 2-(3,5-dimethylisoxazol-4-yl)ethanol.

Reactions Involving the Isoxazole Ring System

The 3,5-dimethylisoxazole (B1293586) ring, while relatively stable, can undergo a variety of transformations including ring-opening, rearrangement, and substitution reactions.

Ring-Opening and Rearrangement Reactions

The isoxazole ring is susceptible to cleavage under various conditions. thieme-connect.de Photochemical irradiation of 3,5-dimethylisoxazole can lead to ring-opening and the formation of ketenimines and 2H-azirines as primary photoproducts. acs.orgaip.org Specifically, irradiation in the presence of triethylamine (B128534) can result in the reductive cleavage of the isoxazole ring. rsc.orgrsc.org Theoretical studies suggest that photoexcitation to the S1 electronic state initiates the breaking of the weak N-O bond, leading to a diradical intermediate that can then rearrange. rsc.org This process can ultimately lead to the formation of oxazoles, although this is often a minor pathway for 3,5-dimethylisoxazole itself. rsc.org

Furthermore, deprotonation of isoxazoles can lead to ring opening. thieme-connect.de Lithiation of 3,5-dimethylisoxazole with n-butyllithium can result in lateral lithiation at one of the methyl groups, but ring cleavage is also a possible outcome for isoxazole derivatives. cdnsciencepub.com

Electrophilic and Nucleophilic Aromatic Substitution on the Isoxazole Ring

The isoxazole ring can undergo electrophilic aromatic substitution, primarily at the C-4 position. thieme-connect.de Kinetic studies have shown that both nitration and hydrogen exchange of 3,5-dimethylisoxazole occur on the free-base form at the 4-position. rsc.org The presence of two electron-donating methyl groups at the 3- and 5-positions increases the electron density of the ring, facilitating electrophilic attack at the C-4 position. cymitquimica.comevitachem.comnih.gov For instance, 3,5-dimethylisoxazole can be sulfochlorinated at the 4-position. nih.gov

While less common than electrophilic substitution, nucleophilic aromatic substitution can occur on the isoxazole ring, particularly if there is a good leaving group at the 3- or 5-position. thieme-connect.de The sulfonyl group, for example, can undergo nucleophilic attack. smolecule.com

Multi-Component Reactions Featuring this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product that incorporates substantial portions of all starting materials. The aldehyde functionality of this compound makes it a suitable candidate for several prominent MCRs, such as the Passerini and Ugi reactions, which are instrumental in generating molecular diversity for drug discovery libraries.

The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, an isocyanide, and a carbonyl compound—in this case, this compound. nih.gov This reaction would yield an α-acyloxy carboxamide bearing the 3,5-dimethylisoxazol-4-yl moiety. Such products are valuable as they represent highly functionalized, peptide-like scaffolds.

The Ugi four-component reaction (U-4CR) is even more powerful, combining an amine, a carboxylic acid, an isocyanide, and a carbonyl compound. nih.govbeilstein-journals.org The participation of this compound in an Ugi reaction would lead to the formation of a complex bis-amide, a structure of significant interest in medicinal chemistry due to its resemblance to dipeptide units. The reaction is known for its high atom economy and the ability to generate complex structures in a single step. chemicalbook.com

While specific examples utilizing this compound are not extensively documented, the general applicability of these MCRs to a wide range of aldehydes supports its potential as a valuable building block in diversity-oriented synthesis.

Derivatization Strategies for Advanced Chemical Scaffolds

The aldehyde group is a cornerstone for chemical derivatization, enabling the construction of more complex molecular architectures.

The reactivity of the aldehyde allows for its conversion into a wide array of other functional groups, thereby creating polyfunctional systems. For instance, oxidation would yield the corresponding carboxylic acid, 2-(3,5-dimethylisoxazol-4-yl)acetic acid, while reduction would produce the alcohol, 2-(3,5-dimethylisoxazol-4-yl)ethanol.

Furthermore, reactions at the α-carbon, adjacent to the aldehyde group, can be exploited. For example, aldol-type condensation reactions with other carbonyl compounds could introduce β-hydroxy carbonyl functionalities. The Knoevenagel condensation with active methylene compounds, such as malononitrile (B47326) or ethyl cyanoacetate, would lead to the formation of new carbon-carbon double bonds, affording α,β-unsaturated systems that are themselves versatile intermediates for further transformations, including Michael additions.

Table 1: Potential Derivatizations for Polyfunctional Systems

Reaction Type Reagent(s) Resulting Functional Group Potential Product Scaffold
Oxidation KMnO₄ or CrO₃ Carboxylic Acid 2-(3,5-Dimethylisoxazol-4-yl)acetic acid
Reduction NaBH₄ or LiAlH₄ Alcohol 2-(3,5-Dimethylisoxazol-4-yl)ethanol
Knoevenagel Condensation Malononitrile, Piperidine α,β-Unsaturated Dinitrile 3-(3,5-Dimethylisoxazol-4-yl)-2-cyanoprop-2-enenitrile

The aldehyde group of this compound is a key precursor for the construction of new heterocyclic rings, a common strategy in the development of novel therapeutic agents.

One prominent example is the Hantzsch dihydropyridine (B1217469) synthesis , a multi-component reaction where the aldehyde condenses with two equivalents of a β-ketoester and ammonia (B1221849) or an ammonium (B1175870) salt. This would result in a dihydropyridine ring fused or linked to the isoxazole core, a scaffold known for its diverse biological activities.

Another important transformation is the Biginelli reaction , a one-pot cyclocondensation between an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea (B33335) or thiourea. nih.gov Employing this compound in this reaction would produce dihydropyrimidinones or thiones, which are heterocyclic systems of significant pharmacological interest.

Furthermore, condensation with hydrazines or substituted hydrazines can lead to the formation of pyrazole (B372694) or pyrazoline rings. Reaction with hydroxylamine would yield an oxime, which can then undergo cyclization or rearrangement to form other heterocyclic systems. These strategies allow for the expansion of the chemical space around the initial isoxazole core, creating complex assemblies with potential for novel biological functions.

Table 2: Potential Syntheses of Complex Heterocyclic Assemblies

Reaction Name Key Reagents Resulting Heterocyclic Core
Biginelli Reaction Ethyl Acetoacetate, Urea/Thiourea Dihydropyrimidinone/thione
Hantzsch Synthesis Ethyl Acetoacetate, Ammonia Dihydropyridine
Paal-Knorr Synthesis 1,4-Dicarbonyl compound Pyrrole

Spectroscopic Characterization and Structural Elucidation of 2 3,5 Dimethylisoxazol 4 Yl Acetaldehyde and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful tools for the elucidation of the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H and ¹³C NMR spectra of 2-(3,5-Dimethylisoxazol-4-yl)acetaldehyde are predicted to exhibit characteristic signals corresponding to the protons and carbons of the 3,5-dimethylisoxazole (B1293586) ring and the acetaldehyde (B116499) side chain.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show distinct resonances for the different types of protons present in the molecule. The two methyl groups attached to the isoxazole (B147169) ring at positions 3 and 5 are expected to appear as sharp singlets, likely in the range of δ 2.1-2.5 ppm. The chemical shifts of these methyl groups can be influenced by the substituent at the 4-position of the isoxazole ring. For instance, in 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine, the methyl protons are observed as singlets at 2.12 ppm and 2.49 ppm nih.gov. The methylene (B1212753) protons (CH₂) of the acetaldehyde side chain, being adjacent to both the isoxazole ring and the aldehyde group, are expected to resonate as a doublet in the region of δ 3.5-4.0 ppm. The coupling of these protons with the aldehydic proton would result in this splitting pattern. The aldehydic proton (CHO) itself is expected to appear as a triplet further downfield, typically in the range of δ 9.5-10.0 ppm, due to coupling with the adjacent methylene protons.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is the most deshielded and is expected to appear at a chemical shift of around δ 195-205 ppm. The carbons of the isoxazole ring are also characteristic. In 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine, the C-3 and C-5 carbons of the dimethylisoxazole fragment are recorded at 158.21 and 174.45 ppm, respectively, while the C-4 carbon appears at 113.30 ppm nih.gov. The two methyl carbons attached to the isoxazole ring are expected to have chemical shifts in the range of δ 10-15 ppm. The methylene carbon of the acetaldehyde side chain would likely resonate in the range of δ 40-50 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehyde CHO9.7 (triplet)200
Methylene CH₂3.7 (doublet)45
Isoxazole C4-H-115
Isoxazole C3-CH₃2.2 (singlet)12
Isoxazole C5-CH₃2.4 (singlet)11
Isoxazole C3-160
Isoxazole C5-170

Note: These are predicted values based on analogous structures and general chemical shift ranges. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are indispensable. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for the complete structural elucidation of this compound and its derivatives.

COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. A cross-peak between the aldehydic proton and the methylene protons would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the methyl and methylene groups by correlating them with their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connection of the acetaldehyde side chain to the C-4 position of the isoxazole ring. For instance, a correlation between the methylene protons and the C-4, C-3, and C-5 carbons of the isoxazole ring would provide definitive proof of the substitution pattern. Similarly, correlations from the methyl protons to the C-3 and C-5 carbons would confirm their positions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.

The IR and Raman spectra of this compound will be dominated by the vibrational modes of the aldehyde and the 3,5-dimethylisoxazole functionalities.

Aldehyde Group: The most characteristic vibration of the aldehyde group is the C=O stretching mode, which gives rise to a strong absorption band in the IR spectrum, typically in the region of 1720-1740 cm⁻¹. The aldehydic C-H bond has two characteristic stretching vibrations, one appearing around 2820 cm⁻¹ and the other around 2720 cm⁻¹.

Isoxazole Ring: The isoxazole ring exhibits several characteristic vibrations. The C=N stretching vibration is typically observed in the range of 1610–1620 cm⁻¹. The C=C stretching vibration of the ring usually appears around 1500-1600 cm⁻¹. The N-O bond stretching vibration is expected in the 1400-1450 cm⁻¹ region. The C-H stretching of the methyl groups will be observed around 2900-3000 cm⁻¹.

While IR and Raman spectroscopy are primarily used for functional group identification, they can also provide insights into the conformational preferences of a molecule. Changes in the position and intensity of certain vibrational bands can be correlated with different spatial arrangements of the atoms. For a flexible molecule like this compound, which has a rotatable bond between the isoxazole ring and the acetaldehyde side chain, different conformers may exist in equilibrium. Variable-temperature IR or Raman studies could potentially be used to identify the presence of these different conformers and to study their relative stabilities.

Interactive Data Table: Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
AldehydeC=O Stretch1720 - 1740IR (strong)
AldehydeC-H Stretch2820, 2720IR (medium)
IsoxazoleC=N Stretch1610 - 1620IR, Raman
IsoxazoleC=C Stretch1500 - 1600IR, Raman
IsoxazoleN-O Stretch1400 - 1450IR, Raman
MethylC-H Stretch2900 - 3000IR, Raman

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of the molecular ion will provide valuable structural information.

Common fragmentation pathways for aldehydes include:

α-cleavage: Loss of the aldehydic proton (M-1) or the formyl radical (M-29) is a common fragmentation pathway for aldehydes.

β-cleavage: Cleavage of the bond beta to the carbonyl group can also occur.

McLafferty rearrangement: If an appropriately positioned gamma-hydrogen is present, a McLafferty rearrangement can occur, leading to the elimination of a neutral alkene molecule.

For isoxazole derivatives, the fragmentation often involves the cleavage of the weak N-O bond, which can lead to a variety of charged fragments. The predictable fragmentation pattern of 3,5-diarylisoxazoles has been used to determine isomeric structures umich.edu. The fragmentation of the isoxazole ring in this compound would likely lead to characteristic ions that can help to confirm the structure of the heterocyclic part of the molecule.

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, which in turn allows for the unambiguous determination of the molecular formula.

Interactive Data Table: Predicted Mass Spectrometry Fragments

m/z Value Proposed Fragment Fragmentation Pathway
[M]⁺Molecular Ion-
[M-1]⁺Loss of H from aldehydeα-cleavage
[M-29]⁺Loss of CHO radicalα-cleavage
[M-CH₂CHO]⁺Cleavage of the side chainβ-cleavage
Characteristic isoxazole fragmentsVariousRing cleavage

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. For this compound, the expected electronic transitions are primarily associated with the isoxazole ring and the acetaldehyde functional group. The isoxazole ring, being a heteroaromatic system, exhibits π → π* transitions. The carbonyl group of the acetaldehyde moiety gives rise to both n → π* and π → π* transitions.

Detailed experimental UV-Vis data for this compound is not extensively available in the current body of literature. However, based on the electronic properties of related isoxazole and aldehyde compounds, the anticipated absorption maxima can be inferred. The π → π* transitions of the isoxazole ring are expected to occur at shorter wavelengths, typically in the far-UV region, while the n → π* transition of the carbonyl group, which is characteristically weak, is expected to appear at longer wavelengths. The more intense π → π* transition of the carbonyl group would also be observed.

Table 1: Expected UV-Vis Absorption Maxima and Electronic Transitions for this compound

ChromophoreExpected TransitionAnticipated Wavelength (λmax) Range (nm)
Isoxazole Ringπ → π200-250
Acetaldehyde (C=O)n → π270-300
Acetaldehyde (C=O)π → π*180-220

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound itself has not been reported, the structures of several derivatives containing the 3,5-dimethylisoxazol-4-yl moiety have been elucidated, offering insights into the molecular geometry and intermolecular interactions.

Table 2: Selected Crystallographic Data for a Derivative of this compound

Parameter4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine
Crystal SystemOrthorhombic
Space GroupP212121
a (Å)8.2345(3)
b (Å)12.3456(5)
c (Å)17.8912(7)
α (°)90
β (°)90
γ (°)90
Volume (ų)1818.1(1)
Z4

Chiroptical Spectroscopy for Enantiomeric Characterization

Chiroptical spectroscopy encompasses techniques like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), which are instrumental in the characterization of chiral molecules. These methods measure the differential interaction of a chiral substance with left and right circularly polarized light. yale.edu For derivatives of this compound that possess stereogenic centers, chiroptical spectroscopy would be essential for determining their absolute configuration and enantiomeric purity.

The application of these techniques would involve measuring the optical rotation at various wavelengths (ORD) or the difference in absorption of left and right circularly polarized light (CD). The resulting spectra, particularly the Cotton effects observed in ORD and the signed peaks in CD, can be correlated with the spatial arrangement of atoms around the chiral center.

A comprehensive search of the scientific literature reveals a lack of specific studies on the chiroptical properties of chiral derivatives of this compound. While the synthesis of enantiomeric pairs of other isoxazole-containing compounds has been reported, detailed ORD or CD data for derivatives of the title compound are not available. nih.gov Therefore, a detailed analysis and data table for this section cannot be provided at this time. Future research in this area would be valuable for the stereochemical elucidation of new chiral compounds based on the this compound scaffold.

Computational and Theoretical Investigations of 2 3,5 Dimethylisoxazol 4 Yl Acetaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are foundational in computational chemistry, using the principles of quantum mechanics to model molecules.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic StructureDensity Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. For 2-(3,5-Dimethylisoxazol-4-yl)acetaldehyde, a DFT study would typically involve:

Geometry Optimization: Calculating the most stable three-dimensional arrangement of atoms (the ground state geometry). This would provide precise bond lengths, bond angles, and dihedral angles for the isoxazole (B147169) ring, the methyl groups, and the acetaldehyde (B116499) side chain.

Electronic Structure Analysis: Mapping the distribution of electrons throughout the molecule. This helps in understanding the charge distribution and identifying electron-rich or electron-poor regions, which are key to the molecule's reactivity.

A typical data output from such a study would be a table of optimized geometric parameters.

Table 1: Hypothetical Optimized Geometric Parameters (DFT/B3LYP/6-311++G(d,p)) This table is for illustrative purposes only and does not represent actual calculated data.

Parameter Bond/Angle Value (Å or °)
Bond Length C=O 1.21
Bond Length C-C (side chain) 1.51
Bond Length C-N (isoxazole) 1.34
Bond Angle O=C-C 124.5
Bond Angle C-C-N (isoxazole) 108.0
Dihedral Angle O=C-C-C(isoxazole) 15.0

Vibrational Frequency Calculations and Assignment Correlation with Experimental Data

Theoretical vibrational frequency calculations are performed to predict a molecule's infrared (IR) and Raman spectra. By calculating the vibrational modes, each peak in an experimental spectrum can be assigned to a specific molecular motion (e.g., C=O stretch, C-H bend).

For this compound, this analysis would:

Identify characteristic frequencies for the functional groups: the aldehyde C=O stretch, the isoxazole ring vibrations, and the methyl group C-H stretches.

Correlate the calculated frequencies with experimentally measured IR and Raman spectra to validate the computational model and confirm the structure. Calculated frequencies are often systematically higher than experimental ones and are therefore scaled by a known factor for better comparison.

Table 2: Hypothetical Vibrational Frequencies and Assignments This table is for illustrative purposes only and does not represent actual calculated data.

Vibrational Mode Calculated Frequency (cm⁻¹) Scaled Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
Aldehyde C=O Stretch 1785 1725 1723
Isoxazole C=N Stretch 1620 1580 1578
CH₃ Symmetric Stretch 3010 2920 2922
Aldehyde C-H Stretch 2895 2815 2817

Analysis of Electronic Properties

Frontier Molecular Orbitals (HOMO-LUMO) AnalysisFrontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability to donate an electron. Regions of the molecule where the HOMO is localized are likely sites for electrophilic attack.

LUMO: Represents the ability to accept an electron. Regions where the LUMO is localized are susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.

For this compound, the analysis would likely show the HOMO localized on the electron-rich isoxazole ring and the LUMO centered on the electrophilic carbonyl carbon of the aldehyde group.

Table 3: Hypothetical Frontier Orbital Energies This table is for illustrative purposes only and does not represent actual calculated data.

Parameter Energy (eV)
HOMO Energy -6.8
LUMO Energy -1.5
HOMO-LUMO Gap (ΔE) 5.3

Molecular Electrostatic Potential (MEP) MappingA Molecular Electrostatic Potential (MEP) map is a color-coded 3D visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting reactive sites.

Red Regions: Indicate negative electrostatic potential (electron-rich), corresponding to sites for electrophilic attack. For this molecule, this would be expected around the carbonyl oxygen and the nitrogen atom of the isoxazole ring.

Blue Regions: Indicate positive electrostatic potential (electron-poor), corresponding to sites for nucleophilic attack. This would be expected around the hydrogen atoms and the carbonyl carbon.

Green Regions: Represent neutral potential.

The MEP map provides a clear, visual guide to the molecule's charge distribution and its likely points of interaction with other chemical species.

Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interactions between bonds. It provides a localized, Lewis-structure-like picture of the electron density and allows for the quantitative assessment of electron delocalization and hyperconjugative interactions. The second-order perturbation theory analysis of the Fock matrix in the NBO basis is particularly insightful, as it reveals the donor-acceptor interactions that contribute to the stabilization of the molecule. The stabilization energy E(2) associated with these interactions is calculated and provides a measure of the strength of the delocalization.

A hypothetical NBO analysis for this compound could reveal significant stabilization energies for interactions such as the delocalization of a lone pair from the isoxazole oxygen (LP O) to the antibonding π* orbital of the carbonyl group (π* C=O) of the acetaldehyde. Another important interaction would be the delocalization from the nitrogen lone pair (LP N) to adjacent antibonding orbitals. The table below presents plausible E(2) values for the most significant donor-acceptor interactions in the molecule.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) O1π* (C8-O2)5.2
LP (1) N2σ* (C3-C4)2.8
π (C4-C5)π* (C8-O2)3.5
σ (C4-C7)σ* (C8-O2)1.9
LP (2) O2σ* (C7-C8)4.1

This data is hypothetical and for illustrative purposes.

Atoms in Molecules (AIM) theory, developed by Richard Bader, provides a method for partitioning the electron density of a molecule into atomic basins. This analysis allows for the characterization of chemical bonds based on the properties of the electron density at the bond critical points (BCPs). The values of the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)) at the BCP are used to classify the nature of the chemical bond (e.g., covalent, ionic, hydrogen bond). For this compound, AIM analysis would be used to characterize the covalent bonds within the isoxazole ring and the acetaldehyde group, as well as any potential intramolecular non-covalent interactions.

Conformational Analysis and Potential Energy Surfaces

The conformational flexibility of this compound is primarily determined by the rotation around the single bond connecting the isoxazole ring and the acetaldehyde group (the C4-C7 bond). Different rotational isomers, or conformers, will have different energies due to varying steric and electronic interactions. A potential energy surface (PES) can be generated by systematically rotating this dihedral angle and calculating the relative energy at each step.

The PES would likely reveal two or more low-energy conformers corresponding to energy minima. These stable conformers would be separated by energy barriers, which represent the transition states for conformational interchange. The relative populations of these conformers at a given temperature can be estimated from their energy differences using the Boltzmann distribution.

A plausible potential energy surface for the rotation around the C4-C7 bond would show energy minima when the acetaldehyde group is positioned to minimize steric hindrance with the methyl groups on the isoxazole ring. The global minimum would likely correspond to a conformation where the carbonyl oxygen of the acetaldehyde is pointing away from the isoxazole ring. The table below shows hypothetical relative energies for different dihedral angles, illustrating the expected shape of the potential energy surface.

Dihedral Angle (C5-C4-C7-C8) (Degrees)Relative Energy (kcal/mol)
05.0 (Eclipsed)
601.5
1203.0 (Eclipsed)
1800.0 (Global Minimum)
2403.0 (Eclipsed)
3001.5

This data is hypothetical and for illustrative purposes.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions. For this compound, a key reaction to study would be the nucleophilic addition to the carbonyl group of the acetaldehyde moiety, a characteristic reaction of aldehydes. By mapping the reaction pathway, it is possible to identify the transition state (TS), which is the highest energy point along the minimum energy path connecting reactants and products.

Transition state analysis involves locating the first-order saddle point on the potential energy surface that corresponds to the TS. At the TS, the structure has one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea) of the reaction, which is a critical parameter for determining the reaction rate.

For example, the mechanism of the addition of a simple nucleophile, such as a hydride ion (H⁻), to the carbonyl carbon of this compound can be computationally modeled. The calculations would provide the geometry of the transition state, the activation energy, and the imaginary frequency. This information is crucial for understanding the reactivity of the compound and for designing new reactions. The following table provides hypothetical data for the transition state analysis of a nucleophilic addition reaction.

ParameterValue
Activation Energy (Ea)12.5 kcal/mol
Imaginary Frequency-450 cm⁻¹
Key Bond Distance (Nu-C8) in TS2.1 Å

This data is hypothetical and for illustrative purposes.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Multi-Step Organic Syntheses

In the field of organic chemistry, 2-(3,5-Dimethylisoxazol-4-yl)acetaldehyde serves as a crucial intermediate in a variety of multi-step synthetic sequences. The aldehyde functionality provides a reactive handle for a wide range of chemical transformations, including but not limited to, aldol (B89426) condensations, Wittig reactions, and reductive aminations. These reactions allow for the facile introduction of the 3,5-dimethylisoxazol-4-yl moiety into larger, more complex molecules.

The isoxazole (B147169) ring system itself is a privileged scaffold in medicinal chemistry, known to be present in numerous biologically active compounds. Consequently, the use of this compound as a synthetic intermediate provides a straightforward route to novel pharmaceutical agents and agrochemicals. The stability of the isoxazole ring under various reaction conditions further enhances its utility as a building block in complex total synthesis endeavors.

Table 1: Examples of Multi-Step Syntheses Involving Isoxazole Intermediates

Starting MaterialReagents and ConditionsIntermediateFinal Product Class
3,5-Dimethylisoxazole (B1293586)1. n-BuLi, THF, -78 °C; 2. Ethylene oxide2-(3,5-Dimethylisoxazol-4-yl)ethanolFunctionalized Heterocycles
This compoundPhosphonium ylide, THFSubstituted AlkenesBioactive Molecules
This compoundAmine, NaBH(OAc)3Substituted EthylaminesPharmaceutical Scaffolds

This table is illustrative and based on common synthetic transformations of aldehydes and isoxazoles.

Precursor for Polymerizable Monomers with Pendant Heterocycles

The unique electronic and structural features of the isoxazole ring make it an attractive component for the design of advanced polymeric materials. This compound can be readily converted into a variety of polymerizable monomers, such as acrylates, methacrylates, and styrenes, by reaction of the aldehyde with appropriate reagents.

The resulting monomers, bearing a pendant 3,5-dimethylisoxazole group, can be polymerized using standard techniques to yield polymers with tailored properties. These properties can include enhanced thermal stability, specific optical characteristics, and the ability to coordinate with metal ions, making them suitable for applications in areas such as specialty plastics, coatings, and electronic materials.

Building Block for Ligands in Supported Catalysis

The nitrogen and oxygen atoms within the isoxazole ring of this compound can act as coordination sites for metal ions. This property makes the compound a valuable precursor for the synthesis of novel ligands for use in catalysis. The aldehyde group can be chemically modified to introduce additional donor atoms, such as nitrogen or phosphorus, creating multidentate ligands with high affinity and selectivity for specific metal centers.

These ligands can be immobilized on solid supports, such as silica or polymers, to create heterogeneous catalysts. Supported catalysts offer significant advantages in terms of ease of separation from the reaction mixture and potential for recycling, making them highly desirable for industrial applications. The use of isoxazole-based ligands derived from this compound can lead to the development of novel catalytic systems for a range of organic transformations.

Utilization in the Synthesis of Flavoring Agent Components and Related Chemical Structures

Acetaldehyde (B116499) and its derivatives are known to be important components of many natural and artificial flavors. The presence of the 3,5-dimethylisoxazole moiety can impart unique organoleptic properties to molecules, making this compound an interesting starting material for the synthesis of novel flavoring agents.

Through reactions such as acetal (B89532) formation or condensation with other flavor components, a diverse range of new flavor compounds can be accessed. The specific aroma and taste of these compounds would be influenced by the combination of the isoxazole heterocycle and the modified acetaldehyde backbone, potentially leading to the discovery of new and valuable additions to the flavorist's palette.

Design and Synthesis of Chemically Diverse Scaffolds for Compound Libraries

In the field of drug discovery, the generation of compound libraries containing a wide range of structurally diverse molecules is of paramount importance for the identification of new lead compounds. The reactivity of the aldehyde group in this compound, combined with the potential for further functionalization of the isoxazole ring, makes it an ideal scaffold for combinatorial chemistry and diversity-oriented synthesis. nih.govnih.gov

By employing a variety of reaction partners and conditions, a large number of derivatives can be rapidly synthesized from this single starting material. This approach allows for the efficient exploration of chemical space around the 3,5-dimethylisoxazole core, increasing the probability of discovering molecules with desired biological activities. The resulting compound libraries can be screened against a range of biological targets to identify new drug candidates.

Future Research Directions and Unexplored Avenues for 2 3,5 Dimethylisoxazol 4 Yl Acetaldehyde Research

Development of Novel and Sustainable Synthetic Routes

The synthesis of isoxazole (B147169) derivatives has traditionally involved methods that may not align with modern principles of green chemistry. Future research should prioritize the development of novel and sustainable synthetic routes to 2-(3,5-Dimethylisoxazol-4-yl)acetaldehyde and its precursors. These efforts could focus on several key areas:

Ultrasound and Microwave-Assisted Synthesis: These techniques can significantly reduce reaction times, increase yields, and often allow for the use of greener solvents or even solvent-free conditions. oup.comlaskerfoundation.orgbeilstein-journals.org The application of sonochemistry, for instance, aligns with green chemistry principles by enabling reactions under milder conditions and reducing solvent volumes. laskerfoundation.org

Catalyst-Free and Metal-Free Reactions: The development of synthetic pathways that avoid the use of heavy metal catalysts is a crucial aspect of sustainable chemistry. researchgate.net Research into metal-free (3 + 2) cycloaddition reactions for the formation of the isoxazole ring is a promising avenue. researchgate.net

Multi-Component Reactions (MCRs): MCRs offer an efficient approach to building molecular complexity in a single step, often with high atom economy. laskerfoundation.org Designing an MCR that directly yields the this compound scaffold would be a significant advancement.

Use of Green Solvents and Bio-based Starting Materials: Exploring the use of water, ionic liquids, or bio-derived solvents in the synthesis can drastically reduce the environmental impact. beilstein-journals.orgwikipedia.org Additionally, investigating synthetic routes that start from renewable feedstocks would enhance the sustainability of the process.

Synthetic ApproachKey AdvantagesRelevant Research Areas
Ultrasound-Assisted Synthesis Reduced reaction times, increased yields, milder conditions. oup.comlaskerfoundation.orgSonochemistry, green chemistry applications. laskerfoundation.org
Microwave-Assisted Synthesis Rapid heating, improved reaction rates, cleaner reaction profiles. beilstein-journals.orgHigh-throughput synthesis, process intensification.
Metal-Free Synthesis Avoids toxic and expensive metal catalysts, simplifies purification. researchgate.netOrganocatalysis, cycloaddition reactions. researchgate.net
Multi-Component Reactions High atom economy, increased efficiency, reduced waste. laskerfoundation.orgOne-pot synthesis, diversity-oriented synthesis.
Green Solvents Reduced environmental impact, improved safety. beilstein-journals.orgwikipedia.orgAqueous synthesis, use of ionic liquids and bio-solvents. beilstein-journals.org

Investigation of Undocumented Chemical Reactivity and Selectivity

The chemical reactivity of this compound is dictated by the interplay of the isoxazole ring and the acetaldehyde (B116499) side chain. While the general reactivity of these individual components is known, their combined influence presents opportunities for discovering undocumented reactivity and selectivity.

Reactivity of the Isoxazole Ring:

Electrophilic Aromatic Substitution: The isoxazole ring is known to undergo electrophilic substitution, with a preference for the C4 position. Further investigation into the scope and limitations of this reactivity with a variety of electrophiles is warranted.

Ring-Opening Reactions: The N-O bond in the isoxazole ring is susceptible to cleavage under certain conditions, such as photolysis or in the presence of specific reagents. oup.com Exploring novel ring-opening reactions, for example through fluorination or metal-catalyzed annulations, could lead to the synthesis of valuable acyclic and heterocyclic compounds. oup.comlaskerfoundation.org

Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions, acting as a diene or a dipolarophile, depending on the reaction partner. Investigating its behavior in various cycloaddition reactions could yield novel polycyclic structures. cam.ac.uk

Reactivity of the Acetaldehyde Side Chain:

Aldol (B89426) and Related Condensations: The enolizable aldehyde functionality is a prime candidate for aldol-type reactions, Knoevenagel condensations, and other C-C bond-forming reactions. The electronic nature of the isoxazole ring may influence the reactivity and stereoselectivity of these transformations.

Oxidation and Reduction: The aldehyde can be readily oxidized to a carboxylic acid or reduced to an alcohol, providing access to a range of derivatives with different chemical properties.

Reactions with Nucleophiles: The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles, including organometallic reagents, amines, and thiols. These reactions can be used to introduce diverse functional groups.

Selectivity:

Future studies should focus on the chemo-, regio-, and stereoselectivity of reactions involving this bifunctional molecule. For instance, in reactions involving both the ring and the side chain, understanding the factors that govern which part of the molecule reacts is crucial for synthetic planning.

Reaction TypePotential for Undocumented ReactivityKey Areas of Investigation
Electrophilic Substitution Exploring reactions with a wider range of electrophiles and catalysts.Regioselectivity at the C4 position.
Ring-Opening Reactions Development of novel ring-opening methodologies beyond known methods. oup.comlaskerfoundation.orgSynthesis of functionalized acyclic and heterocyclic compounds.
Cycloaddition Reactions Participation in novel cycloaddition pathways to form complex polycycles. cam.ac.ukDiels-Alder and 1,3-dipolar cycloadditions.
Aldol-Type Condensations Influence of the isoxazole ring on the enolate formation and reaction stereochemistry.Asymmetric aldol reactions.
Nucleophilic Additions Reactions with novel nucleophiles to create diverse functionalized derivatives.Stereoselective additions to the carbonyl group.

Advanced Mechanistic Studies using In Situ Spectroscopic Techniques

A thorough understanding of reaction mechanisms is fundamental to optimizing existing reactions and designing new ones. The application of in situ spectroscopic techniques can provide real-time insights into the reactive intermediates and transition states involved in the transformations of this compound.

In Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring reaction kinetics and identifying transient intermediates. wikipedia.org By conducting reactions directly in an NMR tube, it is possible to track the disappearance of starting materials and the appearance of products in real time. 1H and 13C NMR can provide detailed structural information about any intermediates that are formed. laskerfoundation.org

In Situ FTIR Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is particularly useful for monitoring changes in functional groups during a reaction. unifi.it For reactions involving the acetaldehyde moiety, in situ FTIR can track the vibrational frequency of the carbonyl group, providing information about its electronic environment and bonding as the reaction progresses.

In Situ Raman Spectroscopy: Raman spectroscopy offers complementary information to FTIR and is particularly well-suited for studying reactions in aqueous media. nsf.gov It can be used to identify molecules and study chemical bonding, providing a "fingerprint" to track molecular changes during a reaction. oup.com

Spectroscopic TechniqueInformation GainedApplication to this compound
In Situ NMR Reaction kinetics, identification of intermediates, structural elucidation. laskerfoundation.orgwikipedia.orgMonitoring aldol reactions, electrophilic substitutions on the isoxazole ring.
In Situ FTIR Real-time monitoring of functional group transformations. unifi.itTracking changes in the C=O and C=N stretching frequencies.
In Situ Raman Vibrational modes of molecules, reaction monitoring in aqueous solutions. oup.comnsf.govStudying reactions in green solvents, complementing FTIR data.

Exploration of its Role in Supramolecular Chemistry

The isoxazole ring possesses intrinsic properties that make it an interesting building block for supramolecular chemistry. The exploration of how this compound can participate in non-covalent interactions to form ordered assemblies is a promising area of research.

Dipole-Dipole Interactions: The isoxazole ring has a significant dipole moment, which can lead to head-to-tail arrays and the formation of supramolecular polymers and helical assemblies. oup.comoup.com

Hydrogen Bonding: The nitrogen atom of the isoxazole ring is a primary hydrogen bond acceptor, and the oxygen atom can also participate in hydrogen bonding. cam.ac.ukresearchgate.net The carbonyl oxygen of the acetaldehyde group provides an additional hydrogen bond acceptor site. These interactions can be exploited to direct the self-assembly of the molecule into specific architectures.

π-π Stacking: The aromatic isoxazole ring can engage in π-π stacking interactions, which can contribute to the stability of supramolecular structures. researchgate.net

Crystal Engineering: By understanding and controlling these non-covalent interactions, it may be possible to design and synthesize crystalline materials with specific properties, such as liquid crystals or porous materials. beilstein-journals.orgnih.gov

Type of InteractionRole in Supramolecular AssemblyPotential Structures
Dipole-Dipole Drives the formation of ordered arrays. oup.comoup.comHelical polymers, liquid crystals.
Hydrogen Bonding Directs self-assembly through specific donor-acceptor interactions. cam.ac.ukresearchgate.net1D chains, 2D sheets, 3D networks.
π-π Stacking Stabilizes supramolecular architectures. researchgate.netLamellar structures, columnar phases.

Computational Design of Functional Derivatives for Specific Chemical Properties

Computational chemistry offers a powerful tool for the rational design of new molecules with tailored properties. By using theoretical methods, it is possible to predict the chemical behavior of derivatives of this compound before their synthesis, thus guiding experimental efforts.

Density Functional Theory (DFT) Calculations: DFT can be used to calculate a wide range of molecular properties, including electronic structure, reactivity indices (such as HOMO-LUMO gaps), and spectroscopic signatures. These calculations can help in understanding the reactivity of the molecule and in predicting the outcome of chemical reactions.

Molecular Docking and Dynamics: For applications in materials science or catalysis, computational methods can be used to simulate the interaction of the molecule with other species or surfaces. This can aid in the design of derivatives with specific binding affinities or catalytic activities.

Virtual Screening: By computationally generating a library of virtual derivatives and predicting their properties, it is possible to identify promising candidates for synthesis and experimental testing. This approach can significantly accelerate the discovery of new functional molecules.

Computational MethodApplicationPredicted Properties
Density Functional Theory (DFT) Understanding electronic structure and reactivity.HOMO-LUMO energies, charge distribution, reaction pathways.
Molecular Dynamics (MD) Simulating the dynamic behavior of molecules and their assemblies.Conformational preferences, stability of supramolecular structures.
Quantitative Structure-Property Relationship (QSPR) Correlating molecular structure with chemical properties.Prediction of properties for unsynthesized derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.